molecular formula C10H12O3 B8783742 1-[3-(Methoxymethoxy)phenyl]ethan-1-one CAS No. 124414-06-8

1-[3-(Methoxymethoxy)phenyl]ethan-1-one

Cat. No.: B8783742
CAS No.: 124414-06-8
M. Wt: 180.20 g/mol
InChI Key: JUULFFKCNJHMAQ-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethoxy)phenyl]ethan-1-one is an acetophenone derivative featuring a methoxymethoxy (MOM) group at the 3-position of the phenyl ring. The methoxymethoxy group serves as a protective moiety for hydroxyl groups in organic synthesis, enabling selective reactivity during multi-step reactions. Its molecular formula is inferred as $ \text{C}{10}\text{H}{12}\text{O}_3 $, with a molecular weight of ~180.2 g/mol, based on analogous compounds .

Properties

CAS No.

124414-06-8

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-[3-(methoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C10H12O3/c1-8(11)9-4-3-5-10(6-9)13-7-12-2/h3-6H,7H2,1-2H3

InChI Key

JUULFFKCNJHMAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[3-(Methoxymethoxy)phenyl]ethan-1-one with structurally related acetophenone derivatives, emphasizing substituent effects, synthesis, and applications:

Compound Name Substituents Molecular Weight (g/mol) Physical Properties Synthesis (Yield) Key Applications References
1-[3-(Methoxymethoxy)phenyl]ethan-1-one (hypothetical) 3-MOM ~180.2 Not reported; likely liquid or low-melting solid Not explicitly described; analogous MOM-protected compounds synthesized via alkylation Intermediate for pharmaceuticals, natural products
1-(2-Methoxy-4-(methoxymethoxy)phenyl)ethan-1-one (14b) 2-Methoxy, 4-MOM 224.26 Yellow oil Methylation of 14a using $ \text{CH}3\text{I} $, $ \text{K}2\text{CO}_3 $ (67% yield) Precursor for anti-leishmanial chalcone derivatives
1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one (12) 2-Hydroxy, 4,6-di-MOM 298.29 White solid (mp not reported) MOM protection of 2,4,6-trihydroxyacetophenone (73.4% yield) Intermediate in flavan-alkaloid synthesis
3-Benzyloxy acetophenone 3-Benzyloxy 226.27 mp 29–30°C; bp 154°C/0.3 mmHg Benzylation of hydroxyacetophenone Pharmaceutical intermediate; anti-inflammatory/antioxidant studies
1-[3-(Difluoromethoxy)phenyl]ethan-1-one 3-Difluoromethoxy 186.16 Liquid Not described Potential fluorinated building block for agrochemicals/pharmaceuticals
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-Dimethylamino 163.22 Not reported Amination/alkylation reactions Pharmaceutical intermediate (neurological/metabolic drug candidates)
(E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one Multiple MOM/methoxy groups 472.47 Crystalline solid (hydrogen-bonded dimer) Aldol condensation Intermediate in 5,7-dihydroxyflavone synthesis; anti-diabetic/anti-cancer research

Key Observations:

Substituent Effects on Reactivity: Methoxymethoxy (MOM): Enhances stability and enables selective deprotection under acidic conditions . Compounds with multiple MOM groups (e.g., 12, 15) are critical in multi-step syntheses of natural products. Benzyloxy: Requires hydrogenolysis for removal, limiting use in hydrogen-sensitive reactions .

Synthetic Yields :

  • MOM-protected compounds exhibit moderate-to-high yields (67–73.4%) , whereas bulkier substituents (e.g., piperazine-linked analogs in ) show lower yields (18–62%) due to steric hindrance .

Applications: Pharmaceuticals: MOM-protected acetophenones serve as intermediates for anti-leishmanial, anti-diabetic, and anti-cancer agents . Material Science: Fluorinated analogs (e.g., difluoromethoxy) are explored for unique electronic properties .

Contradictions and Limitations:

  • reports high UPLC/MS purity (98–100%) for piperazine-linked acetophenones but low yields (18–35%), suggesting trade-offs between purity and efficiency in complex syntheses .
  • The absence of explicit data for 1-[3-(Methoxymethoxy)phenyl]ethan-1-one necessitates reliance on analogs, limiting direct comparisons.

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